

chymotrypsin activity assay protocol AC-Ala-Pro-Ala-pNA

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Compound Focus: AC-Ala-pro-ala-pna

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Established Chymotrypsin Assay Protocols

The table below summarizes three different chromogenic assay methods for chymotrypsin, based on the search results.

Substrate	Principle & Detection	Key Assay Conditions	Application & Notes
Benzoyl-L-tyrosine ethyl ester (BTEE) [1]	Hydrolysis reaction;	Absorbance at 256 nm (product formation) - Buffer: 0.08 M Tris-HCl, pH 7.8, 0.1 M CaCl ₂	
• Temperature: 25°C	• Enzyme Diluent: 0.001 N HCl Standardized method; One unit hydrolyzes one μmole of BTEE per minute at pH 7.8 and 25°C [1].	MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) [2]	Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) - Buffer: Tris/Calcium, pH 8.3
• Temperature: 37°C	• Methods: Initial rate or acid-stopped Linear range: 0.05-1.0 μkat/l; Measures amidolytic activity, which may not parallel protease activity [2].	Suc-Ala-Ala-Pro-Phe-pNA (SAAPF-pNA) [3] [4] [5]	Amidolytic effect; Absorbance at 405 nm (p-nitroaniline release) - Buffer: 5 mM sodium phosphate, pH 7.4 [3]
• Temperature: 25°C [3] or 37°C [5]	• Final [Substrate]: 100-150 μM [3]	Widely used in kinetic studies and inhibitor screening [3] [4] [5];	Substrate also used for subtilisin and cathepsin G [6].

Detailed Protocol Example: SAAPF-pNA Assay

This protocol, adapted from a study on nanoparticle inhibition, provides a robust methodology that can serve as a template [3].

Reagents and Solutions

- **Enzyme Solution:** Dissolve α -chymotrypsin in 1 mM HCl or 5 mM sodium phosphate buffer (pH 7.4) to a stock concentration of 800 nM-10 μ M. Keep on ice [3] [1].
- **Substrate Solution:** Prepare a stock solution of **Suc-Ala-Ala-Pro-Phe-pNA** in DMSO. The final working concentration in the assay is typically 100-150 μ M, ensuring the final DMSO concentration does not exceed 1% [3].
- **Assay Buffer:** 5 mM sodium phosphate buffer, pH 7.4 [3]. Other common buffers include Tris-HCl (pH 7.8-8.3) with 0.1 M CaCl_2 to stabilize the enzyme [2] [1].
- **Inhibitor/Test Compound Solutions** (Optional): Pre-incubate with enzyme to study inhibition kinetics [3].

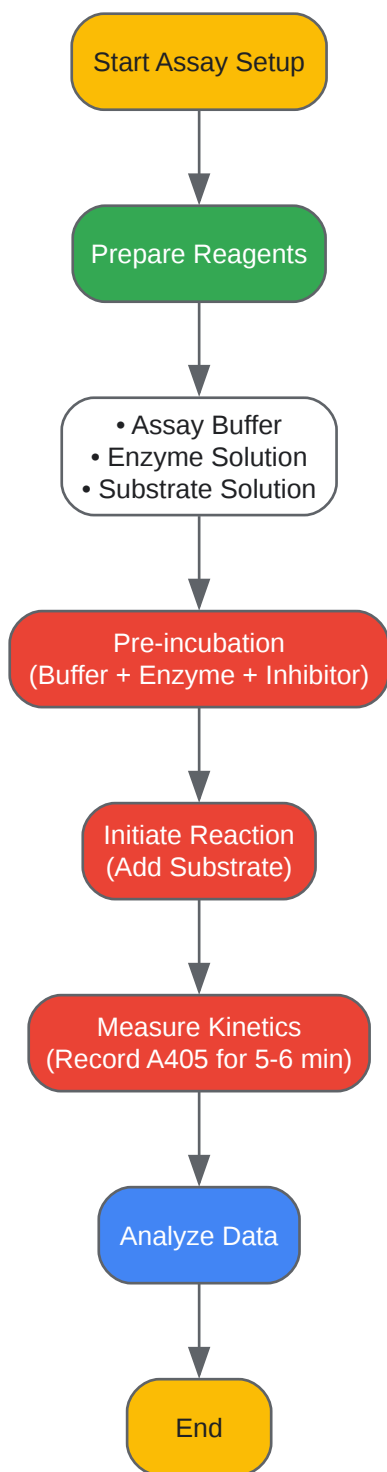
Instrument Setup

- Use a spectrophotometer or a plate reader capable of kinetic measurements at **405 nm** and maintaining a constant temperature (e.g., 25°C or 37°C) [3] [2].

Assay Procedure

- **Pre-incubation:** In a cuvette or well, add the assay buffer. Include the enzyme and any inhibitor/test compound if used. Incubate the mixture for 3-4 minutes to achieve temperature equilibrium [3] [2].
- **Initiate Reaction:** Add the substrate solution to start the reaction. Mix immediately.
- **Data Acquisition:** Record the increase in absorbance at **405 nm** every 15-20 seconds for 5-6 minutes [3].
- **Controls:** Run a blank containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

The entire workflow for the assay can be visualized as follows:



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Data Analysis and Calculation

- **Initial Velocity ($\Delta A/\text{min}$):** Calculate the change in absorbance per minute from the linear portion of the progress curve [3] [1].
- **Enzyme Activity:** Calculate activity using the Beer-Lambert law and the extinction coefficient for p-nitroaniline (pNA). The molar extinction coefficient for pNA is approximately **9,640 $\text{M}^{-1}\text{cm}^{-1}$ at 405 nm** under standard conditions [1]. The formula for activity is: Enzyme Activity ($\mu\text{mol}/\text{min}$) = $(\Delta A_{405}/\text{min}) / (9.64 \text{ mM}^{-1}\text{cm}^{-1}) * (\text{Total Volume in mL} / (\text{Pathlength in cm} * 1000))$

Important Technical Considerations

- **Substrate Specificity:** The sequence of the synthetic substrate is critical. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic (Trp, Phe, Tyr) or large hydrophobic (Leu, Met) amino acids [4]. Ensure your target substrate (**AC-Ala-Pro-Ala-pNA**) contains a suitable residue for chymotrypsin recognition.
- **Enzyme Handling:** Chymotrypsin is typically stored and diluted in weak HCl (e.g., 1 mM) to maintain stability and prevent autolysis or autoactivation before the assay [3] [1].
- **Adapting the Protocol:** For your substrate (**AC-Ala-Pro-Ala-pNA**), you can directly substitute it into the protocol above. A preliminary experiment is recommended to determine the optimal substrate concentration for Michaelis-Menten kinetics and to ensure the reaction velocity is within the linear range of your detection method.

References and Further Reading

- Inhibition of chymotrypsin through surface binding... *Proc Natl Acad Sci U S A*. 2002 [3].
- Determination of chymotrypsin activity with Chromogenic Substrate S-2586. *ChromogenicSubstrates.com* [2].
- Chymotrypsin - Assay. *Worthington Biochemical* [1].
- Arg236 in human chymotrypsin B2 (CTRB2) is a key... *Biochim Biophys Acta Proteins Proteom*. 2022 [4].

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References

1. Chymotrypsin - Assay [worthington-biochem.com]
2. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
3. Inhibition of chymotrypsin through surface binding using ... [pmc.ncbi.nlm.nih.gov]
4. Arg236 in human chymotrypsin B2 (CTRB2) is a key ... [pmc.ncbi.nlm.nih.gov]
5. Modeling of enzymatic reactions in vesicles: the case of... [pubmed.ncbi.nlm.nih.gov]
6. N-Succinyl- Ala - Ala - Pro -Phe p-nitroanilide 70967-97-4 [sigmaaldrich.com]

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